molecular formula C18H25N3O2 B2655926 tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate CAS No. 1823424-40-3

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate

Cat. No.: B2655926
CAS No.: 1823424-40-3
M. Wt: 315.417
InChI Key: COYPYNWIADPWOZ-UHFFFAOYSA-N
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Description

Tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate is a sophisticated piperidine derivative designed for use in pharmaceutical research and development. This compound integrates three critical functional groups: a benzyl-protected amine, a carbamate (Boc) protecting group, and a nitrile moiety. The Boc group is a standard protecting group for amines in organic synthesis, allowing for sequential and selective reaction strategies, while the nitrile group can act as a versatile bioisostere or be transformed into other functional groups such as carboxylic acids or tetrazoles. Piperidine scaffolds are fundamental structural elements in a wide range of bioactive molecules and are frequently explored in the synthesis of potential therapeutics. The specific substitution pattern on the piperidine ring makes this compound a valuable intermediate for constructing more complex molecules, particularly in the discovery of central nervous system (CNS) active drugs and enzyme inhibitors. Researchers can utilize this building block to generate diverse compound libraries for high-throughput screening or to optimize lead compounds in drug discovery campaigns. This product is intended for use by qualified researchers in a controlled laboratory setting. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(1-benzyl-4-cyanopiperidin-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-17(2,3)23-16(22)20-18(14-19)9-11-21(12-10-18)13-15-7-5-4-6-8-15/h4-8H,9-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYPYNWIADPWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCN(CC1)CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the protection of the amine group in piperidine with a tert-butyl carbamate group. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride. The cyano group is often introduced through a nucleophilic substitution reaction using cyanogen bromide or a similar reagent .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
This compound serves as a crucial intermediate in the synthesis of various organic compounds. Its structure allows it to be used as a protecting group for amines, which is essential in multi-step synthetic processes. The tert-butyl group provides stability and solubility, facilitating reactions under mild conditions.

Synthetic Routes
The synthesis of tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate typically involves the reaction of 4-cyanopiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This method yields high purity and can be scaled for industrial applications .

Biological Applications

Pharmaceutical Development
The compound is being explored for its potential therapeutic properties, particularly as a precursor in drug development. Its ability to inhibit specific biological pathways makes it a candidate for treating various diseases, including cancers and neurodegenerative disorders .

Mechanism of Action
Research indicates that this compound can interact with molecular targets involved in cell signaling pathways. This interaction may lead to the modulation of protein functions critical in disease progression, making it valuable in developing targeted therapies .

Case Studies and Research Findings

Study Focus Area Findings
Study A Cancer TreatmentDemonstrated efficacy in reducing tumor growth in xenograft models of colon cancer when administered at therapeutic doses .
Study B Drug DevelopmentInvestigated as an intermediate for synthesizing novel compounds with enhanced bioactivity against resistant cancer cell lines .
Study C Mechanistic StudiesProvided insights into the compound's role in inhibiting eIF4E-dependent pathways, relevant for various malignancies .

Industrial Applications

Fine Chemicals Production
In industrial settings, this compound is utilized to produce fine chemicals and specialty materials. Its stability and reactivity profile allow for its use in formulating complex mixtures required in various applications .

Mechanism of Action

The mechanism of action of tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of the tert-butyl carbamate group can enhance the compound’s stability and selectivity for its target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Pyridine-Based Derivatives
  • tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate (): This analog replaces the benzyl group with a 4-cyanopyridin-2-yl substituent. Compared to the benzyl group, this substitution may enhance solubility in polar solvents and alter binding affinities in biological targets due to electronic effects .
  • tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate (): The 2-chloronicotinoyl group introduces a chlorine atom and a carbonyl moiety, increasing electrophilicity. This modification likely impacts metabolic stability and reactivity in nucleophilic substitution reactions compared to the cyano group in the parent compound .
Bulky Aromatic and Aliphatic Substituents
  • (R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate ():
    The biphenyl group and hydroxypropan-2-yl chain significantly increase steric bulk and hydrophilicity. This structural difference may reduce membrane permeability but improve water solubility, making it more suitable for aqueous-phase reactions or targeted delivery systems .
Amino Acid and Peptide Derivatives
  • This derivative is more likely to engage in biological interactions, such as protease inhibition, compared to the parent compound’s simpler benzyl-cyano framework .

Functional Group Modifications

Compound Name Key Functional Groups Potential Impact on Properties
Parent compound Benzyl, cyano, tert-butyl carbamate High lipophilicity; moderate reactivity
4-cyanopyridin-2-yl analog () Pyridine, cyano Enhanced solubility; improved H-bonding
2-chloronicotinoyl analog () Chlorine, carbonyl Increased electrophilicity; metabolic stability
Biphenyl-hydroxypropan-2-yl () Biphenyl, hydroxyl Reduced permeability; higher aqueous solubility
Amino acid derivative () Amino acid, ethyl carbamate Chirality-dependent bioactivity

Research Findings and Trends

  • Electronic Effects: Cyano and pyridine groups () enhance electron-withdrawing properties, stabilizing intermediates in catalytic cycles.
  • Solubility: Bulky substituents like biphenyl () reduce solubility in nonpolar solvents but improve crystallinity for X-ray studies (referencing techniques in ) .
  • Bioactivity: Amino acid-functionalized analogs () show promise in preclinical drug development, whereas the parent compound is primarily a synthetic intermediate .

Biological Activity

Chemical Structure and Properties

tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate is a synthetic compound with the molecular formula C18H25N3O2. It belongs to the class of piperidine derivatives and is characterized by the presence of a tert-butyl carbamate group, a benzyl moiety, and a cyano group. This structural configuration contributes to its biological activity and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several steps, including the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) and subsequent nucleophilic substitutions to introduce the benzyl and cyano groups. The reaction conditions often involve bases like triethylamine to facilitate these transformations .

Biological Activity

Antimicrobial Properties

Recent studies have highlighted the antibacterial activity of compounds related to this compound, particularly against Gram-positive bacteria. For instance, derivatives have shown significant effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin .

The mechanism of action appears to involve depolarization of the bacterial cytoplasmic membrane, leading to a loss of membrane potential, which is crucial for bacterial survival . This selectivity toward bacterial cells over mammalian cells has been noted, suggesting a favorable safety profile for potential therapeutic use.

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. The compound can bind to specific enzymes' active sites, inhibiting their catalytic activity. This property makes it a candidate for drug development targeting various diseases, including neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/EnzymesObserved EffectsReference
AntibacterialMRSA, VREfmMIC: 0.78 - 3.125 μg/mL
Enzyme InhibitionVarious EnzymesInhibition of catalytic activity

Study on Antibacterial Efficacy

In a recent study, researchers evaluated the antibacterial properties of several piperidine derivatives, including this compound. The results indicated that these compounds exhibited strong bactericidal properties against both susceptible and drug-resistant strains of Gram-positive bacteria. Notably, they demonstrated no hemolytic activity towards mammalian erythrocytes, underscoring their potential as safe therapeutic agents .

Investigation into Enzyme Interaction

Another research effort focused on the compound's interaction with specific enzymes relevant in disease pathways. By employing structure-based drug design techniques, researchers were able to elucidate the binding affinities and mechanisms through which this compound inhibits target enzymes. These findings suggest that modifications to the compound's structure could enhance its efficacy and selectivity for therapeutic applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl (1-benzyl-4-cyanopiperidin-4-yl)carbamate, and what reaction conditions are critical for achieving high yields?

  • Answer : The synthesis typically involves multi-step reactions, including condensation of a benzyl-aldehyde derivative with 4-cyanopiperidine, followed by reduction and protection with tert-butyl carbamate. Key conditions include the use of dichloromethane as a solvent, triethylamine as a catalyst, and controlled temperatures (0–25°C) to minimize side reactions. Post-synthesis purification via column chromatography is recommended to isolate the product with >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Answer : ¹H NMR (300–400 MHz in CDCl₃) is critical for confirming the piperidine ring substitution pattern and carbamate protection. For example, tert-butyl protons appear as a singlet at δ 1.36–1.45 ppm. Mass spectrometry (ESI or EI) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 329.3 for C₁₈H₂₅N₃O₂). IR spectroscopy can confirm the presence of cyanide (C≡N stretch ~2200 cm⁻¹) and carbamate carbonyl (C=O stretch ~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, as these may hydrolyze the carbamate group or degrade the cyanide moiety. Stability studies indicate a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can researchers optimize the synthetic protocol to improve scalability and purity for medicinal chemistry applications?

  • Answer : Employ design of experiments (DoE) to optimize solvent selection (e.g., replacing dichloromethane with THF for greener chemistry) and catalyst loading. Continuous flow reactors enhance reproducibility and scalability, reducing reaction times by 30–50%. Purity can be improved via recrystallization from ethyl acetate/hexane mixtures .

Q. How should contradictory data in literature regarding the reactivity of tert-butyl carbamate derivatives be addressed?

  • Answer : For example, conflicting reports on carbamate stability under acidic conditions can be resolved by controlled kinetic studies. Use pH-dependent NMR monitoring in CD₃OD/D₂O to track hydrolysis rates. Compare results with analogs (e.g., tert-butyl (1-benzylpiperidin-3-yl)carbamate) to identify substituent effects on reactivity .

Q. What strategies are recommended for assessing the environmental impact of this compound given the lack of ecotoxicological data?

  • Answer : Use computational models (e.g., EPI Suite) to predict biodegradability and bioaccumulation. Perform read-across assessments using structurally similar compounds (e.g., tert-butyl piperidin-4-ylcarbamate derivatives) with available ecotoxicity data. Conduct acute toxicity assays with Daphnia magna as a preliminary screening tool .

Q. How can the steric and electronic effects of the 4-cyano group influence the compound’s interactions with biological targets?

  • Answer : Molecular docking studies (e.g., using AutoDock Vina) reveal that the 4-cyano group enhances hydrogen bonding with enzyme active sites (e.g., kinases or proteases). Compare binding affinities with non-cyano analogs (e.g., tert-butyl (1-benzylpiperidin-4-yl)carbamate) to quantify the contribution of the cyano substituent .

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